N-(3-aminophenyl)-N'-cyclopropylurea chemical structure and properties
N-(3-aminophenyl)-N'-cyclopropylurea chemical structure and properties
An In-depth Technical Guide to N-(3-aminophenyl)-N'-cyclopropylurea for Researchers and Drug Development Professionals
Introduction
N-(3-aminophenyl)-N'-cyclopropylurea is a synthetic organic compound that has garnered interest within the medicinal chemistry landscape. Its structure is characterized by a central urea linkage flanked by a 3-aminophenyl group and a cyclopropyl moiety. This unique combination of functional groups suggests a potential for diverse biological activities, making it a compelling subject for investigation in drug discovery and development. The arylurea scaffold is a well-established pharmacophore found in numerous approved drugs, particularly in oncology, where it often plays a crucial role in kinase inhibition.[1] The incorporation of a cyclopropyl ring, a small, strained carbocycle, can significantly influence a molecule's conformational rigidity, metabolic stability, and binding affinity to biological targets.[2] This guide provides a comprehensive technical overview of N-(3-aminophenyl)-N'-cyclopropylurea, including its chemical properties, synthesis, characterization, and potential therapeutic applications, to support researchers and scientists in their exploration of this promising molecule.
Chemical Structure and Properties
The chemical identity and properties of N-(3-aminophenyl)-N'-cyclopropylurea are fundamental to understanding its behavior in chemical and biological systems.
Structural and Chemical Identifiers
The structure of N-(3-aminophenyl)-N'-cyclopropylurea is depicted below, along with its key identifiers.
Caption: Chemical structure of N-(3-aminophenyl)-N'-cyclopropylurea.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 1-(3-aminophenyl)-3-cyclopropylurea | [3][4] |
| CAS Number | 1041603-13-7 | [3][5][6] |
| Molecular Formula | C₁₀H₁₃N₃O | [3][5][6] |
| Molecular Weight | 191.23 g/mol | [7] |
| Canonical SMILES | C1CC1NC(=O)NC2=CC=CC(=C2)N | [5] |
| InChIKey | MENUCXBWUIGKQX-UHFFFAOYSA-N | [4] |
| XLogP3 (Predicted) | 1.0 | [4] |
| Hydrogen Bond Donors | 3 | [7] |
| Hydrogen Bond Acceptors | 2 | [8] |
| Rotatable Bond Count | 2 | [8] |
Synthesis and Mechanistic Insights
The synthesis of unsymmetrical ureas such as N-(3-aminophenyl)-N'-cyclopropylurea can be achieved through several reliable synthetic routes. A common and effective method involves the reaction of an amine with an isocyanate. Given the commercial availability of both 3-aminophenyl isocyanate precursors and cyclopropylamine, this approach is highly feasible.
Proposed Synthetic Pathway
A plausible and efficient synthesis involves the reaction of 3-nitroaniline with triphosgene to form the corresponding isocyanate, which is then reacted with cyclopropylamine. The final step involves the reduction of the nitro group to an amine.
Caption: Proposed synthetic workflow for N-(3-aminophenyl)-N'-cyclopropylurea.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for the synthesis of analogous urea compounds.[9]
Step 1: Synthesis of N-(3-nitrophenyl)-N'-cyclopropylurea
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 3-nitroaniline (1.0 eq) in anhydrous toluene.
-
Isocyanate Formation: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.1 eq) to the solution. Slowly add a solution of triphosgene (0.4 eq) in anhydrous toluene via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The formation of the isocyanate can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the starting aniline and appearance of the characteristic isocyanate peak around 2250-2275 cm⁻¹).
-
Urea Formation: Cool the reaction mixture back to 0 °C. Add cyclopropylamine (1.2 eq) dropwise.
-
Reaction Completion: Stir the reaction mixture at room temperature overnight.
-
Work-up and Isolation: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield N-(3-nitrophenyl)-N'-cyclopropylurea.
Step 2: Synthesis of N-(3-aminophenyl)-N'-cyclopropylurea
-
Reaction Setup: Dissolve the N-(3-nitrophenyl)-N'-cyclopropylurea (1.0 eq) from the previous step in ethanol in a hydrogenation flask.
-
Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (or use a hydrogen balloon). Stir the reaction mixture under a hydrogen atmosphere at room temperature until the reaction is complete (typically 4-6 hours, monitor by TLC).
-
Work-up and Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with ethanol. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: If necessary, purify the product by recrystallization to afford N-(3-aminophenyl)-N'-cyclopropylurea as a solid.
Characterization and Analytical Protocols
Thorough characterization is essential to confirm the identity and purity of the synthesized N-(3-aminophenyl)-N'-cyclopropylurea.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons of the aminophenyl ring (multiplets).- Protons of the cyclopropyl ring (multiplets).- Amine (NH₂) and urea (NH) protons (broad singlets). |
| ¹³C NMR | - Aromatic carbons.- Cyclopropyl carbons.- Urea carbonyl carbon (downfield shift, ~155-160 ppm). |
| Mass Spec (HRMS) | - Expected [M+H]⁺ ion at m/z 192.1135. |
| Infrared (IR) | - N-H stretching vibrations (amine and urea).- C=O stretching vibration (urea).- Aromatic C-H and C=C stretching vibrations. |
Protocol for Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of all expected protons and carbons.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to determine the accurate mass of the molecular ion and confirm the elemental composition.
-
-
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer.
-
Identify the characteristic absorption bands for the key functional groups (N-H, C=O, aromatic C=C).
-
Potential Applications and Biological Rationale
While specific biological data for N-(3-aminophenyl)-N'-cyclopropylurea is not extensively reported in the public domain, its structural motifs provide a strong basis for hypothesizing its potential therapeutic applications, particularly in oncology.
Enzyme Inhibition in Cancer Therapy
Arylurea derivatives are known to be potent inhibitors of various protein kinases that are often dysregulated in cancer.[1] The cyclopropyl group can provide a favorable conformation for binding to the ATP-binding pocket of these enzymes. Furthermore, cyclopropylamine-containing compounds have been identified as inhibitors of Lysine-specific demethylase 1 (LSD1), an enzyme overexpressed in several cancers, making it a promising target for epigenetic therapy.[10][11]
Caption: Potential mechanism of action via receptor tyrosine kinase inhibition.
Safety and Handling
Based on hazard classifications for this compound and its close analogs, N-(3-aminophenyl)-N'-cyclopropylurea should be handled with appropriate safety precautions.[3]
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[3][7]
-
Irritation: May cause skin and serious eye irritation.[3][7]
-
Respiratory: May cause respiratory irritation.[7]
Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
N-(3-aminophenyl)-N'-cyclopropylurea is a molecule of significant interest due to its hybrid structure, which combines the pharmacologically validated arylurea scaffold with the beneficial properties of a cyclopropyl group. While further experimental validation is required, the existing data on related compounds strongly suggest its potential as a modulator of key biological pathways, particularly those relevant to cancer. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological activity of this promising compound, paving the way for new discoveries in drug development.
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